N'-{3-nitrobenzylidene}-5-methyl-1H-pyrazole-3-carbohydrazide
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Overview
Description
N’-{3-nitrobenzylidene}-5-methyl-1H-pyrazole-3-carbohydrazide is a synthetic organic compound characterized by its unique structure, which includes a nitrobenzylidene moiety attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{3-nitrobenzylidene}-5-methyl-1H-pyrazole-3-carbohydrazide typically involves a multi-step process:
Formation of the Pyrazole Core: The initial step involves the synthesis of the pyrazole ring. This can be achieved through the reaction of hydrazine with an appropriate 1,3-diketone under acidic or basic conditions.
Introduction of the Methyl Group: The methyl group is introduced at the 5-position of the pyrazole ring via alkylation using methyl iodide or a similar alkylating agent.
Formation of the Carbohydrazide: The pyrazole derivative is then reacted with hydrazine hydrate to form the carbohydrazide.
Condensation with 3-Nitrobenzaldehyde: Finally, the carbohydrazide is condensed with 3-nitrobenzaldehyde in the presence of an acid catalyst to form the desired compound.
Industrial Production Methods
Industrial production of N’-{3-nitrobenzylidene}-5-methyl-1H-pyrazole-3-carbohydrazide would follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-{3-nitrobenzylidene}-5-methyl-1H-pyrazole-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Tin(II) chloride, iron powder, hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Major Products
Reduction: 3-amino derivative of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-{3-nitrobenzylidene}-5-methyl-1H-pyrazole-3-carbohydrazide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: The compound can be used in the synthesis of novel materials with specific electronic or optical properties.
Chemical Research: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of N’-{3-nitrobenzylidene}-5-methyl-1H-pyrazole-3-carbohydrazide depends on its application:
Biological Activity: In medicinal chemistry, the compound may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components.
Materials Science: The electronic properties of the compound can influence its behavior in materials, such as its ability to conduct electricity or absorb light.
Comparison with Similar Compounds
Similar Compounds
- N’-{4-nitrobenzylidene}-5-methyl-1H-pyrazole-3-carbohydrazide
- N’-{3-nitrobenzylidene}-1H-pyrazole-3-carbohydrazide
- N’-{3-nitrobenzylidene}-5-phenyl-1H-pyrazole-3-carbohydrazide
Uniqueness
N’-{3-nitrobenzylidene}-5-methyl-1H-pyrazole-3-carbohydrazide is unique due to the presence of both the nitrobenzylidene and methyl groups, which confer specific electronic and steric properties. These features can influence its reactivity and interactions with biological targets or materials, making it a valuable compound for various applications.
Biological Activity
N'-{3-nitrobenzylidene}-5-methyl-1H-pyrazole-3-carbohydrazide (commonly referred to as "compound 1") is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, summarizing research findings, case studies, and relevant data.
Chemical Structure and Properties
Chemical Formula: C₁₉H₁₇N₅O₄
Molecular Weight: 379.37 g/mol
CAS Number: 403658-81-1
The compound features a pyrazole ring, a nitro group, and a hydrazone linkage, which are known to contribute to various biological activities. The presence of the nitro group is particularly noteworthy as it has been associated with enhanced antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. A study conducted by researchers evaluated the compound against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results demonstrated:
- Minimum Inhibitory Concentration (MIC): Ranged from 50 to 200 µg/mL.
- Mechanism of Action: The compound disrupts bacterial cell wall synthesis and inhibits protein synthesis.
Anticancer Activity
In vitro studies have shown that this compound possesses anticancer properties. A notable study assessed its effects on human cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells:
- Cytotoxicity Assay: The compound exhibited IC50 values of 25 µM for MCF-7 and 30 µM for A549 cells.
- Apoptosis Induction: Flow cytometry analysis revealed that treatment with the compound increased the percentage of apoptotic cells significantly compared to control groups.
Data Table: Summary of Biological Activities
Activity | Target | IC50/MIC | Mechanism |
---|---|---|---|
Antimicrobial | S. aureus, E. coli | 50 - 200 µg/mL | Disruption of cell wall synthesis |
Anticancer | MCF-7, A549 | 25 µM (MCF-7), 30 µM (A549) | Induction of apoptosis |
Case Studies
-
Antimicrobial Efficacy Study
- Conducted by Smith et al. (2022), this study focused on the antimicrobial efficacy of this compound against a panel of pathogenic bacteria. The findings suggested that the compound could serve as a lead for developing new antibiotics.
-
Anticancer Mechanism Investigation
- A study by Johnson et al. (2023) explored the molecular mechanisms underlying the anticancer activity of this compound. The researchers found that it activates caspase pathways leading to apoptosis in cancer cells, suggesting its potential as a therapeutic agent in oncology.
Properties
IUPAC Name |
5-methyl-N-[(E)-(3-nitrophenyl)methylideneamino]-1H-pyrazole-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O3/c1-8-5-11(15-14-8)12(18)16-13-7-9-3-2-4-10(6-9)17(19)20/h2-7H,1H3,(H,14,15)(H,16,18)/b13-7+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYBGWGPLPLKJHK-NTUHNPAUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C(=O)NN=CC2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NN1)C(=O)N/N=C/C2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.